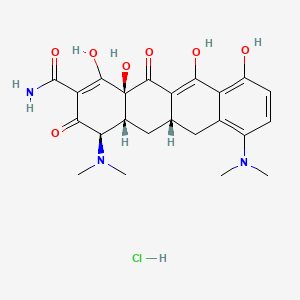
4-Desmethyl-4-ethyl Imazethapyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desmethyl-4-ethyl Imazethapyr is a derivative of imazethapyr, which belongs to the imidazolinone class of herbicides. These compounds are known for their selective systemic herbicidal activity, primarily used in agriculture to control a broad spectrum of weeds in crops like soybeans, legumes, and other broadleaf plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desmethyl-4-ethyl Imazethapyr involves several steps. One common method includes the preparation of 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid. This intermediate is then reacted with 2-amino-2,3-dimethylbutyronitrile to form 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid. The final step involves hydrolyzing the nitrile group in sodium hydroxide or hydrogen peroxide to form the amide, followed by cyclization and acidification to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is designed to minimize waste and environmental impact, making it suitable for commercial manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-Desmethyl-4-ethyl Imazethapyr undergoes various chemical reactions, including:
Oxidation: The ethyl side chain can be oxidized to form hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazolinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted imidazolinone compounds .
Scientific Research Applications
4-Desmethyl-4-ethyl Imazethapyr has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of imidazolinone herbicides.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its selective activity.
Industry: Utilized in the development of new herbicidal formulations and agricultural practices
Mechanism of Action
4-Desmethyl-4-ethyl Imazethapyr exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and leads to the death of susceptible plants. The molecular targets include the active site of AHAS, and the pathways involved are related to amino acid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar activity.
Imazamox: Known for its use in controlling a broad spectrum of weeds.
Uniqueness
4-Desmethyl-4-ethyl Imazethapyr is unique due to its specific structural modifications, which may confer different selectivity and potency compared to its analogs. These modifications can lead to variations in its environmental persistence, toxicity, and efficacy .
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
5-ethyl-2-(4-ethyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O3/c1-5-10-7-11(14(20)21)12(17-8-10)13-18-15(22)16(6-2,19-13)9(3)4/h7-9H,5-6H2,1-4H3,(H,20,21)(H,18,19,22) |
InChI Key |
LCAGCAQRYRUROE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(CC)C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


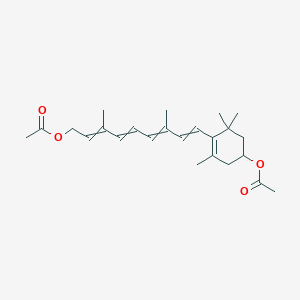
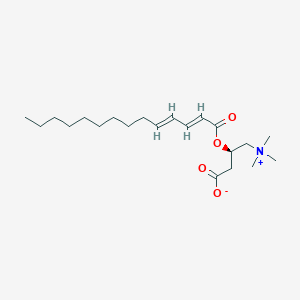
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
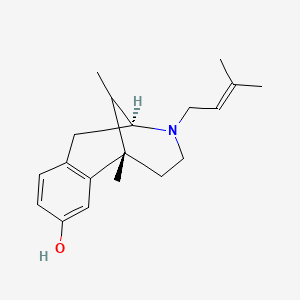
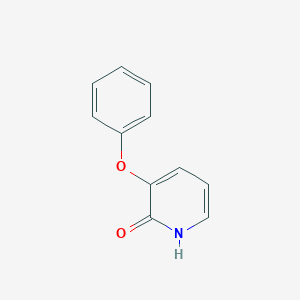
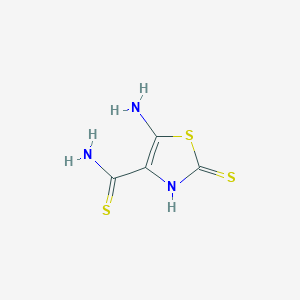
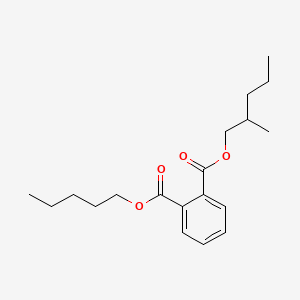
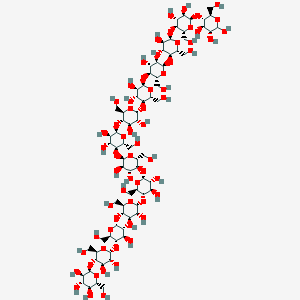
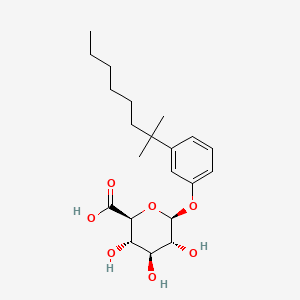
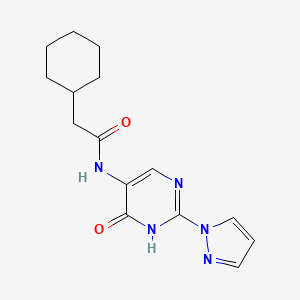
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
